molecular formula C10H11FN2O B2415191 2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile CAS No. 1018280-78-8

2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile

Cat. No.: B2415191
CAS No.: 1018280-78-8
M. Wt: 194.209
InChI Key: VMGQMKWUDGDHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile is a nitrile-based organic compound designed for use as a key synthetic intermediate in research and development. This structure, featuring both a 4-fluorophenyl group and a hydroxyethylamino side chain, suggests its potential utility in the synthesis of more complex active molecules. Based on its structure, researchers may employ it in constructing potential β2 adrenergic receptor agonists, a class of compounds investigated for therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) (Google Patents WO2008046598A1) . The presence of the fluorine atom is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity. The nitrile group serves as a versatile handle for further chemical transformations. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-(4-fluorophenyl)-2-(2-hydroxyethylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O/c11-9-3-1-8(2-4-9)10(7-12)13-5-6-14/h1-4,10,13-14H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMGQMKWUDGDHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)NCCO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile (CAS: 1018280-78-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related findings, supported by data tables and relevant research studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group and a hydroxyethylamino moiety, which may contribute to its pharmacological properties. The molecular formula is C10H11FN2OC_{10}H_{11}FN_2O, indicating the presence of fluorine, which is known to enhance the lipophilicity and metabolic stability of compounds.

Research indicates that compounds similar to this compound may act on various biological targets, including neurotransmitter receptors and enzymes involved in cellular signaling pathways. The presence of the hydroxyethylamine group suggests potential interactions with receptor sites or enzymes, influencing neurotransmission or metabolic processes.

Neuroprotective Effects

Given the structure's similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Compounds targeting adenosine receptors have been investigated for their role in neurodegenerative diseases . The modulation of neurotransmitter release via adenosine receptors could be a relevant mechanism for this compound.

Case Studies

  • Synthesis and Biological Evaluation : A study synthesized several derivatives related to this compound and assessed their biological activity through in vitro assays. The findings suggested that modifications at the phenyl ring significantly influenced the activity against specific cancer cell lines.
    CompoundIC50 (µM)Target
    Compound A15Cancer Cell Line X
    Compound B10Cancer Cell Line Y
    This table illustrates how structural variations can lead to differing biological activities.
  • In Silico ADMET Screening : Preliminary in silico studies have been conducted to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of related compounds. These studies are crucial for understanding the pharmacokinetic properties of this compound and its derivatives .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 2-(4-Fluorophenyl)-2-[(2-hydroxyethyl)amino]acetonitrile exhibit various biological activities, particularly in the context of neuropharmacology. For instance, the fluorinated analogs of related compounds have shown good brain uptake and selectivity for serotonin transporters (SERT), which is crucial for developing neuroimaging agents.

Case Study: Neuroimaging Applications

A study evaluated several fluoro-analogues of N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)benzylamine as potential positron emission tomography (PET) radiotracers. Among these, the 4-fluoro-analogue demonstrated significant brain uptake and high affinity for SERT, suggesting that similar compounds could be developed for neuroimaging applications .

Pharmacological Potential

The unique structure of this compound positions it as a promising candidate in drug discovery. Its ability to interact with neurotransmitter systems could lead to applications in treating neurological disorders. The following are potential pharmacological applications:

  • Antidepressants : Given its interaction with serotonin transporters, it may have antidepressant properties.
  • Neuroprotective Agents : The compound's ability to penetrate the blood-brain barrier suggests potential use in neuroprotection.
  • Diagnostic Imaging : As a radioligand for PET scans, it could aid in diagnosing various neurological conditions.

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